N-(2-tert-butylphenyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-tert-butylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-17(2,3)14-11-7-8-12-15(14)18-16(19)13-9-5-4-6-10-13/h4-12H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIGTSXAIIYXDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for N 2 Tert Butylphenyl Benzamide and Its Analogues
Classical Amide Bond Formation Strategies Applied to N-(2-tert-butylphenyl)benzamide
Conventional methods for creating amide bonds remain fundamental in organic synthesis. These approaches typically involve the activation of a carboxylic acid, followed by nucleophilic attack from an amine. However, the steric hindrance in a substrate like 2-tert-butylaniline (B1265841) can impede these reactions, necessitating careful selection of reagents and conditions.
The reaction between an acyl chloride and an amine is a direct and often high-yielding method for amide synthesis. In this approach, benzoyl chloride serves as the activated carboxylic acid derivative, reacting with 2-tert-butylaniline. The reaction proceeds via a nucleophilic addition-elimination mechanism. libretexts.org The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.org This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the final amide product. libretexts.org
A typical procedure involves the slow addition of benzoyl chloride to a solution of 2-tert-butylaniline in a suitable solvent, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise form an ammonium (B1175870) salt with the unreacted amine, rendering it non-nucleophilic. libretexts.org
Reaction Scheme: Benzoyl chloride + 2-tert-butylaniline → this compound + HCl
While effective, the high reactivity of acyl chlorides can be a drawback, and the generation of HCl requires a stoichiometric amount of base. For sterically hindered amines like 2-tert-butylaniline, elevated temperatures may be required to drive the reaction to completion. rsc.org
Carbodiimide-mediated coupling is one of the most widely used methods for amide bond formation, particularly in peptide synthesis, due to its mild conditions. chimia.chnih.gov Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate a carboxylic acid (benzoic acid in this case) to form a highly reactive O-acylisourea intermediate. nih.gov This intermediate is then susceptible to nucleophilic attack by the amine.
The reaction of the O-acylisourea with 2-tert-butylaniline can be slow due to steric hindrance. nih.gov To mitigate this and to suppress potential side reactions, such as the formation of N-acylurea, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure are often included. nih.govluxembourg-bio.com These additives react with the O-acylisourea to form an active ester, which is more stable but still sufficiently reactive to acylate the sterically hindered amine. nih.gov The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. nih.gov
A general procedure involves mixing benzoic acid, 2-tert-butylaniline, a coupling agent like EDC, and an additive such as HOBt in an appropriate solvent. nih.gov The efficiency of the coupling is sensitive to pH, with optimal conditions typically between pH 4.5 and 8. nih.govresearchgate.net
| Coupling Agent | Additive | Typical Solvent | Key Feature |
| EDC | HOBt | DMF/DCM | Water-soluble byproducts, mild conditions. nih.gov |
| DCC | HOBt | DCM | Insoluble urea (B33335) byproduct, easy removal by filtration. |
| EDC | OxymaPure | DMF | Avoids formation of potentially explosive HOBt byproducts. nih.gov |
Advanced Synthetic Routes to this compound
To overcome the limitations of classical methods, particularly for challenging substrates, several advanced catalytic routes have been developed. These modern techniques offer alternative pathways to amide bond formation, often with greater efficiency and broader substrate scope.
Palladium-catalyzed C-H activation has emerged as a powerful tool for forming carbon-nitrogen bonds. While not a direct synthesis of this compound itself, this methodology is crucial for creating its analogues by functionalizing unactivated C(sp³)—H bonds. For instance, intramolecular amidation of anilines can lead to the synthesis of indoline (B122111) derivatives. nih.govresearchgate.net This process involves a palladium catalyst that facilitates the cyclization and formation of a C-N bond by activating a C(sp³)-H bond, such as that in a methyl group. researchgate.net
In a typical reaction, a substrate containing an N-H bond and a suitable C-H bond is treated with a palladium catalyst, an oxidant, and often a directing group to ensure regioselectivity. nih.govdntb.gov.ua These reactions combine C-H activation and C-N bond formation into a single, efficient process, demonstrating excellent functional group tolerance. researchgate.net This strategy allows for the synthesis of complex amide-containing heterocyclic structures that would be difficult to access through traditional means. nih.govresearchgate.net
Nickel-catalyzed reactions provide a cost-effective and highly efficient alternative to palladium for aminocarbonylation. organic-chemistry.org This method allows for the synthesis of aryl amides from aryl halides. rsc.orgnih.gov A notable advancement is the use of nitroarenes as the nitrogen source, which are often more economical than the corresponding anilines. rsc.orgrsc.orgwilddata.cn
The reaction involves a three-component coupling of an aryl halide, a carbon monoxide source (like dicobalt octacarbonyl, Co₂(CO)₈), and a nitroarene under reductive conditions. nih.govrsc.org A Ni(0) species, generated in situ from a Ni(II) precatalyst and a reductant like zinc or manganese, undergoes oxidative addition with the aryl halide. nih.gov Subsequent insertion of CO and reaction with the reduced nitroarene species leads to the final amide product. nih.govrsc.org This method has a broad substrate scope, tolerating a wide range of functional groups on both the aryl halide and the nitroarene. nih.govrsc.org
Key Features of Ni-Catalyzed Aminocarbonylation
| Component | Function | Example |
|---|---|---|
| Nickel Catalyst | Facilitates oxidative addition and reductive elimination | Ni(OAc)₂ with a phosphite (B83602) ligand. organic-chemistry.org |
| Aryl Halide | Aryl source | Aryl iodides and bromides. organic-chemistry.orgnih.gov |
| Nitrogen Source | Amine precursor | Nitroarenes, Anilines. rsc.orgnih.gov |
| Carbonyl Source | Provides the C=O group | CO gas, Co₂(CO)₈, DMF. organic-chemistry.orgnih.gov |
Decarboxylative coupling reactions offer an innovative approach to amide synthesis by using carboxylic acids as radical precursors. nih.govacs.org This strategy avoids the need for traditional activating agents. One such method involves the silver-catalyzed decarboxylative cross-coupling of carboxylic acids with isocyanides. nih.govacs.org In this process, a metal catalyst mediates the decarboxylation of a carboxylic acid to generate a carbon-centered radical. acs.org This radical then adds to an isocyanide, and the resulting intermediate is trapped by an oxygen-donating agent to form the amide. acs.org
Another variation is the decarboxylative/oxidative amidation of α-keto acids with nitroarenes in an aqueous medium. acs.org This metal-free process is believed to proceed via a radical pathway where an acyl radical, generated from the decarboxylation of the α-keto acid, reacts with the nitroarene to form a key benzoyl nitroxyl (B88944) radical intermediate. acs.org These methods are valued for their broad substrate scope and tolerance of various functional groups. nih.govrsc.org
Preparation of Ortho-Substituted this compound Derivatives
The introduction of substituents at the ortho position of either the benzoyl or the anilide ring of this compound can significantly influence its properties. Several synthetic strategies can be employed to achieve this regioselectivity.
Halogenation is a fundamental electrophilic aromatic substitution reaction that can be used to introduce halogen atoms onto the aromatic rings of this compound. Bromination, in particular, is a common method for creating functional handles for further synthetic transformations.
The regiochemical outcome of the bromination of this compound is directed by the existing substituents on both aromatic rings. On the benzoyl ring, the amide group is a deactivating, meta-directing group. Conversely, on the anilide ring, the tert-butyl group is an activating, ortho-, para-directing group, while the amide linkage is also ortho-, para-directing. The interplay of these electronic and steric effects will determine the position of bromination.
In a typical bromination reaction, this compound would be treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), in the presence of a suitable solvent. A Lewis acid catalyst may also be employed to enhance the electrophilicity of the bromine.
Table 1: Reaction Conditions for Bromination of Benzamide (B126) Analogues
| Reactant | Brominating Agent | Catalyst | Solvent | Product | Yield |
| N-tert-butyl benzamide | 4-bromobenzoyl chloride | N/A | Benzene | N-tert-butyl 4-bromobenzamide | 89% |
| 2-Iodobenzoic acid | N/A | EDCI/HOBt | DIPEA | tert-butyl 2-(2-iodobenzamido)phenylcarbamate | 67.9% |
This table is illustrative and based on related reactions. Specific conditions for this compound may vary.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. researchgate.net In the case of this compound, the amide functionality can act as a directed metalation group (DMG). researchgate.netnih.gov The DMG coordinates to an organolithium reagent, such as n-butyllithium, directing the deprotonation to the adjacent ortho position on the benzoyl ring to form an aryllithium intermediate. researchgate.nettandfonline.com This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents.
The general steps for a DoM reaction are:
Reaction of the this compound with a strong lithium amide base (e.g., n-BuLi, s-BuLi). tandfonline.com
Formation of the ortho-lithiated species.
Reaction with an electrophile (e.g., alkyl halides, aldehydes, ketones, CO₂, etc.) to introduce the desired substituent.
This method offers high regioselectivity, which is often difficult to achieve with classical electrophilic aromatic substitution reactions. researchgate.net
Table 2: Examples of Electrophiles Used in Directed Ortho-Metalation
| Electrophile | Resulting Ortho-Substituent |
| Alkyl Halide (R-X) | Alkyl Group (-R) |
| Aldehyde (RCHO) | Hydroxymethyl Group (-CH(OH)R) |
| Ketone (R₂C=O) | Hydroxyalkyl Group (-C(OH)R₂) |
| Carbon Dioxide (CO₂) | Carboxylic Acid Group (-COOH) |
| Iodine (I₂) | Iodo Group (-I) |
| Disulfide (RSSR) | Thioether Group (-SR) |
Friedel-Crafts reactions are a cornerstone of organic synthesis for the attachment of alkyl (alkylation) or acyl (acylation) groups to aromatic rings. wikipedia.orgcerritos.edu The application of Friedel-Crafts reactions to this compound must consider the electronic properties of both aromatic rings.
The benzoyl ring is deactivated by the electron-withdrawing nature of the amide carbonyl group, making it less susceptible to Friedel-Crafts reactions. In contrast, the anilide ring is activated by the ortho-tert-butyl group. However, the bulky tert-butyl group can sterically hinder the approach of the electrophile to the ortho position. Therefore, Friedel-Crafts reactions are more likely to occur on the anilide ring, potentially at the para position to the amide nitrogen and meta to the tert-butyl group.
Recent studies have shown that amides can undergo Friedel-Crafts acylation under superacidic conditions, which may provide a route to acylated derivatives. nih.gov The reaction typically requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an acyl halide or anhydride (B1165640) as the acylating agent. wikipedia.org
Table 3: Comparison of Friedel-Crafts Alkylation and Acylation
| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation |
| Electrophile | Carbocation | Acylium ion |
| Catalyst | Lewis Acid (e.g., AlCl₃) | Lewis Acid (e.g., AlCl₃) |
| Substrate Limitation | Prone to polyalkylation and carbocation rearrangements. libretexts.org | Product is deactivated, preventing polyacylation. |
| Applicability to this compound | Likely to occur on the activated anilide ring. | May require harsh conditions due to the deactivating effect of the amide on the benzoyl ring. |
Optimization of Reaction Conditions and Scalability Considerations
For the practical application of any synthetic methodology, the optimization of reaction conditions and the potential for scaling up the process are critical. Research into the synthesis of benzanilides has explored various approaches to improve efficiency and sustainability. researchgate.nettandfonline.com
Key parameters for optimization include:
Catalyst: Screening different catalysts, such as palladium-based catalysts for cross-coupling reactions or various Lewis acids for Friedel-Crafts reactions, can significantly impact yield and selectivity. tandfonline.comnih.gov
Solvent: The choice of solvent can affect reaction rates and solubility of reactants. Solvent-free conditions, where possible, are often preferred from an environmental and cost perspective. researchgate.net
Temperature: Optimizing the reaction temperature is crucial for balancing reaction kinetics with the stability of reactants and products.
Reaction Time: Monitoring the reaction progress allows for the determination of the optimal reaction time to maximize product formation and minimize side reactions.
Modern techniques such as microwave-assisted synthesis have been shown to be effective for the rapid and efficient synthesis of benzanilides, often with reduced reaction times and improved yields. researchgate.nettandfonline.com For large-scale production, considerations include the cost and availability of starting materials, the safety of the reaction, and the ease of product purification. The development of robust and scalable synthetic routes is an ongoing area of research in medicinal and materials chemistry. tandfonline.comnih.gov
Iii. Reaction Chemistry and Mechanistic Investigations of N 2 Tert Butylphenyl Benzamide
Reactivity Profiles of N-(2-tert-butylphenyl)benzamide
The reactivity of this compound is a subject of interest due to the presence of the sterically demanding tert-butyl group positioned ortho to the amide nitrogen. This steric hindrance, combined with the electronic effects of the aromatic rings, governs the accessibility and reactivity of the amide bond and adjacent C-H bonds.
Substitution reactions on N-aryl benzamides can occur at several positions, including the amide nitrogen, the aromatic rings, and potentially at the carbonyl carbon. The presence of the 2-tert-butylphenyl group significantly influences the feasibility and outcome of these reactions.
Direct N-alkylation of secondary amides like this compound can be challenging due to the steric hindrance around the nitrogen atom. However, methods for the N-alkylation of benzamides with alcohols have been developed using cobalt-nanocatalysts rsc.org. These reactions typically proceed via a dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amide and subsequent hydrogenation of the resulting C=N bond rsc.org. The bulky 2-tert-butyl group would likely decrease the rate of such reactions compared to less hindered amides.
Substitution on the aromatic rings is also a possibility. Electrophilic aromatic substitution on the benzoyl ring would likely be directed to the meta position due to the deactivating effect of the carbonyl group. In contrast, the 2-tert-butylphenyl ring is activated by the tert-butyl group (an ortho-, para-director) and influenced by the amide group. Palladium-catalyzed N-arylation has been shown to be an effective method for the synthesis of tertiary aryl amides from secondary amides researchgate.net.
The direct alkylation of N,N-dialkyl benzamides at the methyl groups of the amine has been achieved using methyl sulfides under transition metal-free conditions capes.gov.br. While not directly applicable to a secondary amide, this highlights the potential for functionalization at positions alpha to the nitrogen under specific basic conditions.
| Reaction Type | Reagents/Conditions | Potential Products/Observations | Reference |
| N-Alkylation | Alcohols, Cobalt-nanocatalyst | N-alkyl-N-(2-tert-butylphenyl)benzamide | rsc.org |
| N-Arylation | Aryl halides, Palladium catalyst | N-aryl-N-(2-tert-butylphenyl)benzamide | researchgate.net |
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂) | Brominated aromatic rings | N/A |
The oxidation of amides can lead to a variety of products, depending on the oxidant and the substrate structure. For this compound, potential sites for oxidation include the aromatic rings and the benzylic positions of the tert-butyl group, although the latter is generally resistant to oxidation.
Studies on the oxidation of tertiary benzamides using an iron(III) porphyrin complex have shown that oxidation occurs at the α-position of the N-alkyl groups, leading to N-acylamides and dealkylation products mdpi.com. While this compound is a secondary amide, analogous oxidation at the N-H position is conceivable, potentially leading to unstable intermediates. The oxidation of structurally related diarylamines is known to be diverse, yielding products like diarylnitroxides and N,N-diarylbenzidines, with the outcome heavily dependent on the substituents and the oxidant used rsc.org. The bulky tert-butyl group in this compound would likely influence the regioselectivity of such oxidation reactions.
| Oxidant System | Potential Reaction Site | Expected Product Type | Reference |
| Iron(III) porphyrin complex/hydroperoxide | N-H bond, Aromatic Rings | Oxidized amide derivatives | mdpi.com |
| Bis(trifluoroacetoxy)iodobenzene | Aromatic Rings | Oxidatively coupled products | rsc.org |
The carbonyl group of the amide in this compound is a key site for reduction reactions. The outcome of the reduction is highly dependent on the reducing agent employed.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce amides completely to the corresponding amines ncert.nic.inyoutube.comyoutube.com. In the case of this compound, this would yield N-(2-tert-butylphenyl)benzylamine. The reaction proceeds through the addition of a hydride to the carbonyl carbon, followed by elimination of the oxygen atom.
Alternatively, catalytic hydrogenation offers a greener approach to amide reduction. Heterogeneous catalysts, such as silver supported on alumina (B75360) (Ag/γ-Al₂O₃), have been used for the selective hydrogenation of N-substituted benzamides elsevierpure.com. This method can lead to C-N bond cleavage, producing an alcohol (benzyl alcohol) and an amine (2-tert-butylaniline) elsevierpure.com. Other catalytic systems, like those based on palladium on carbon (Pd/C), are used in reductive amination processes to produce N-monosubstituted benzylamines google.com.
For a partial reduction of the amide to an aldehyde, milder reducing agents are required. Lithium tri-tert-butoxyaluminum hydride (LTBA) has been successfully used for the reduction of sterically demanding N,N-diisopropylamides to aldehydes organic-chemistry.org. This suggests that a similar transformation of this compound to N-(2-tert-butylphenyl)benzaldehyde could be feasible.
| Reducing Agent/Catalyst | Product Type | Reaction Details | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | Amine | Complete reduction of the carbonyl group. | ncert.nic.inyoutube.comyoutube.com |
| Silver/γ-Alumina (Ag/γ-Al₂O₃), H₂ | Alcohol and Amine | Cleavage of the amide C-N bond. | elsevierpure.com |
| Lithium tri-tert-butoxyaluminum hydride (LTBA) | Aldehyde | Partial reduction of the carbonyl group. | organic-chemistry.org |
Role in Transition Metal-Catalyzed Reactions
The steric and electronic properties of this compound and its derivatives make them interesting substrates and ligands in transition metal-catalyzed reactions. The bulky tert-butyl group can play a crucial role in controlling the stereoselectivity and regioselectivity of these transformations.
The 2-tert-butylphenyl group exerts a significant steric influence that can direct the outcome of catalytic reactions. In processes involving coordination to a metal center, the bulky substituent can favor the formation of specific isomers or transition states, leading to high selectivity. For instance, in palladium-catalyzed N-arylation of secondary amides, the nature of the ligand and the steric hindrance on the amide are critical for efficient reaction researchgate.net.
The electronic nature of the N-aryl group also plays a vital role. Electron-donating or electron-withdrawing substituents on the aromatic rings can modulate the nucleophilicity of the amide nitrogen and the reactivity of the C-H bonds, influencing the rates and yields of catalytic C-H activation and cross-coupling reactions acs.orgscispace.comresearchgate.net. For example, in the asymmetric transfer hydrogenation of N-aryl benzoylformamides, the electronic and steric effects at the ortho position lead to high enantioselectivity acs.orgscispace.com. The tert-butyl group, being electron-donating through hyperconjugation and induction, would be expected to influence the electronic properties of the adjacent aromatic ring.
While this compound itself is not a common substrate in asymmetric catalysis, the related compound, N-(2-tert-butylphenyl)maleimide, represents a class of substrates with significant potential in this area. N-substituted maleimides are excellent dienophiles in Diels-Alder reactions and can participate in a variety of other asymmetric transformations researchgate.netmdpi.comrsc.orgresearchgate.netacs.orgnih.gov.
The large 2-tert-butylphenyl group would be expected to impart a high degree of facial selectivity in reactions where a chiral catalyst approaches the plane of the maleimide. This steric bias can be exploited to achieve high enantioselectivity.
Examples of asymmetric reactions involving N-substituted maleimides include:
Asymmetric Conjugate Addition: The enantioselective conjugate addition of ketones to N-arylmaleimides, catalyzed by chiral primary amines, yields substituted succinimides with good diastereoselectivity and enantioselectivity nih.gov. The steric and electronic nature of the N-aryl group influences the outcome of the reaction.
Asymmetric Polymerization: Chiral N-substituted maleimides can undergo asymmetric anionic polymerization to produce optically active polymers capes.gov.bracs.orgscispace.com. The chirality of the polymer main chain is induced by the chiral side chain.
Asymmetric Mannich Reaction: The asymmetric Mannich reaction of α-aminomaleimides with N-Boc imines, catalyzed by a urea-type organocatalyst, affords Mannich adducts in high yields and with high enantioselectivities oup.com.
In all these cases, the presence of a bulky and well-defined substituent on the nitrogen atom, such as the 2-tert-butylphenyl group, would be a key design element for achieving high levels of stereocontrol.
| Asymmetric Reaction Type | Catalyst/Reagent | Product | Expected Influence of 2-tert-butylphenyl group | Reference |
| Conjugate Addition | Chiral Primary Amine | Chiral Succinimide | High facial selectivity, enhanced enantioselectivity. | nih.gov |
| Anionic Polymerization | Chiral Initiator | Optically Active Polymer | Control over polymer tacticity. | capes.gov.bracs.orgscispace.com |
| Mannich Reaction | Chiral Organocatalyst | Chiral Mannich Adduct | High diastereoselectivity and enantioselectivity. | oup.com |
| Diels-Alder Reaction | Chiral Lewis Acid | Chiral Cycloadduct | Enhanced endo/exo and facial selectivity. | researchgate.netmdpi.comrsc.orgresearchgate.netacs.orgnih.gov |
Photoinduced Radical Relay Sonogashira-type Coupling
There is no direct evidence in the scientific literature for this compound undergoing a photoinduced radical relay Sonogashira-type coupling. However, the broader field of photoredox catalysis has seen the development of Sonogashira-type couplings that proceed via radical intermediates. A photoinduced inverse Sonogashira coupling, for example, involves the light-induced activation of iodoalkynes to generate an "alkynyl radical synthetic equivalent" that can react with C(sp²)-H bonds. researchgate.net While not specific to this compound, this highlights a potential, though unexplored, avenue for its functionalization.
Mechanistic Pathways of this compound Transformations
The mechanistic understanding of reactions involving this compound and its analogs is crucial for predicting and controlling reaction outcomes.
Investigation of Rate-Determining Steps
In transition metal-catalyzed C-H activation reactions where a benzamide (B126) acts as a directing group, the C-H bond cleavage is often considered the rate-determining step. nih.gov Computational and experimental studies on related systems have provided insights into the energetics of these processes. For cobalt-catalyzed C-H activation/annulation of benzamides, a concerted metalation-deprotonation (CMD) pathway is often proposed as the key C-H activation step.
Stereochemical Outcomes and Enantioselective Pathways
The bulky 2-tert-butylphenyl group is a key feature that can impart significant stereocontrol in reactions. In the context of asymmetric catalysis, chiral auxiliaries or ligands bearing this motif can create a well-defined chiral pocket around the reactive center, leading to high enantioselectivity.
For example, in the enantioselective synthesis of N-C axially chiral sulfonamides, which are structurally related to this compound, the presence of the 2-tert-butylphenyl group is critical for achieving high enantiomeric excess in palladium-catalyzed N-allylation reactions. nih.gov The steric bulk of the tert-butyl group restricts the rotation around the N-C bond, leading to the formation of stable atropisomers.
The following table summarizes the enantioselective outcomes in a related catalytic system:
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) |
| N-(2-tert-butylphenyl)sulfonamide | (S,S)-Trost ligand / (allyl-Pd-Cl)₂ | N-allyl-N-(2-tert-butylphenyl)sulfonamide | up to 95% |
This data, from a study on a related sulfonamide, illustrates the powerful directing and stereochemical-inducing effect of the 2-tert-butylphenyl group. nih.gov
Iv. Structural Investigations and Characterization of N 2 Tert Butylphenyl Benzamide
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable tools for probing the structural features of molecules. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) and UV/Vis spectroscopy offer complementary information regarding the connectivity, molecular formula, and electronic nature of N-(2-tert-butylphenyl)benzamide.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of molecules in solution. For amide-containing compounds, NMR is particularly useful for studying the conformational equilibrium around the amide bond, which can exhibit restricted rotation. scielo.br The presence of the bulky tert-butyl group on one of the phenyl rings significantly influences the conformational preferences and the chemical shifts of nearby protons and carbons. nih.gov
In related N-substituted benzamides, the chemical shifts in both ¹H and ¹³C NMR spectra can reveal the presence of different conformers, such as Z and E isomers, arising from the hindered rotation around the amide bond. scielo.br For instance, in N-benzyl-N-(furan-2-ylmethyl)acetamide, two distinct sets of signals are observed at room temperature, indicating a slow interchange between stable Z and E configurations. scielo.br The chemical shift differences are most pronounced for atoms located near the amide moiety. scielo.br
While specific NMR data for this compound is not extensively detailed in the provided search results, data for the closely related N-tert-butylbenzamide offers valuable insights. In the ¹H NMR spectrum of N-tert-butylbenzamide in CDCl₃, the protons of the tert-butyl group appear as a sharp singlet, while the aromatic protons show characteristic multiplets. rsc.org The ¹³C NMR spectrum provides information on the carbon framework, with distinct signals for the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the aromatic carbons. rsc.org The presence of the tert-butyl group can influence the electronic environment of the aromatic rings, which can be observed as shifts in the corresponding proton and carbon signals.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| N-tert-butylbenzamide | CDCl₃ | 7.70 (2H, m), 7.45–7.37 (3H, m), 5.97 (1H, br s), 1.46 (9H, s) rsc.org | 166.9, 135.8, 131.0, 128.4, 126.6, 51.5, 28.8 rsc.org |
| N-(tert-Butyl)-2-chlorobenzamide | CDCl₃ | 7.58–7.56 (1H, m), 7.35–7.26 (3H, m), 5.92 (1H, br s), 1.46 (9H, s) rsc.org | 165.8, 136.4, 130.7, 130.3, 130.0, 129.6, 126.9, 52.1, 28.7 rsc.org |
| 4-Bromo-N-(tert-butyl)benzamide | CDCl₃ | 7.60–7.54 (4H, m), 5.99 (1H, br s), 1.47 (9H, s) rsc.org | 165.9, 134.7, 131.6, 128.3, 125.6, 51.7, 28.8 rsc.org |
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. The exact mass of this compound is calculated to be 267.1623 g/mol , corresponding to the molecular formula C₁₈H₂₁NO. While specific HRMS data for the title compound is not available in the provided results, the technique is routinely used in the characterization of related benzamide (B126) derivatives to confirm their synthesis and purity. For example, mass spectrometry has been used to confirm the molecular formula of N-benzyl-N-(furan-2-ylmethyl)acetamide. scielo.br
| Compound | Molecular Formula | Calculated Exact Mass (Da) |
| This compound | C₁₈H₂₁NO | 267.1623 |
| N-tert-butylbenzamide | C₁₁H₁₅NO | 177.1154 |
| N-(2-tert-butylphenyl)benzenecarboximidamide | C₁₇H₂₀N₂ | 252.1626 |
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In this compound, the key vibrational modes are the N-H stretch and the C=O (amide I) stretch. For the related N-tert-butylbenzamide, the N-H stretching vibration appears around 3332 cm⁻¹, and the carbonyl stretching vibration is observed at approximately 1643 cm⁻¹. rsc.org The position of the carbonyl band can be influenced by solvent effects and hydrogen bonding. researchgate.net Studies on N-methyl benzamide and N-tert-butyl benzamide in various organic solvents have shown that both self-association and steric effects are significant factors determining the position of the carbonyl group band in the IR spectra. researchgate.net
UV/Vis spectroscopy provides information about the electronic transitions within the molecule. The benzamide chromophore exhibits characteristic absorption bands in the ultraviolet region. The substitution pattern on the phenyl rings can influence the position and intensity of these absorption bands.
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) |
| N-tert-butylbenzamide | 3332 rsc.org | 1643 rsc.org |
| N-(tert-Butyl)-2-chlorobenzamide | 3385 rsc.org | 1651 rsc.org |
| 4-Bromo-N-(tert-butyl)benzamide | 3355 rsc.org | 1652 rsc.org |
| N-(sec-Butyl)benzamide | 3285 rsc.org | 1632 rsc.org |
X-ray Crystallography for Solid-State Structure
While the specific crystal structure of this compound is not detailed in the provided results, analysis of related benzamide structures offers valuable comparative data. nih.gov In crystal structures of aryl amides, the bond lengths and angles are generally within expected ranges. researchgate.netpsu.edursc.org For instance, in N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide, the C-N and C=O bond lengths of the amide group are consistent with those observed in other benzamides. nih.gov The presence of substituents on the phenyl rings can lead to minor variations in the bond lengths and angles of the aromatic rings. DFT calculations can be used to compare with experimental data and understand the effects of crystal packing on molecular geometry. nih.gov
| Compound | Selected Bond Lengths (Å) | Selected Bond Angles (°) |
| N-[4-(trifluoromethyl)phenyl]benzamide | C-N: ~1.35, C=O: ~1.23 nih.gov | Amide plane/phenyl ring: ~29 nih.gov |
| N-(4-methoxyphenyl)benzamide | C-N: ~1.35, C=O: ~1.23 nih.gov | Amide plane/phenyl ring: ~29 nih.gov |
| N-phenylbenzamide | Not specified | Amide plane/phenyl ring: 28-31 nih.gov |
| Benzamide | Not specified | Amide plane/phenyl ring: 28-31 nih.gov |
The conformation of this compound in the solid state is significantly influenced by the steric hindrance imposed by the ortho-tert-butyl group. This bulky substituent is expected to cause a substantial twist between the phenyl ring to which it is attached and the amide plane to minimize steric repulsion. In related aryl amides, the phenyl rings are often tilted with respect to the amide plane and with respect to each other. nih.gov
Steric Hindrance Effects of the tert-Butyl Group on Molecular Geometry
In a hypothetical, unhindered N-phenylbenzamide, the molecule might adopt a relatively planar conformation to maximize π-orbital overlap across the amide bond and the aromatic rings. However, in this compound, such planarity is energetically unfavorable due to the severe steric clash that would occur between the tert-butyl group and the atoms of the benzoyl moiety. To alleviate this strain, the molecule contorts, leading to significant twisting around the single bonds.
The primary effects on the molecular geometry are:
Increased Torsion Angles: The molecule is forced to adopt a non-planar conformation. This is characterized by large dihedral (torsion) angles between the plane of the 2-tert-butylphenyl ring and the plane of the amide group (C–N–C=O), and between the amide plane and the benzoyl phenyl ring. The rotation around the N-C(aryl) bond and the C(carbonyl)-C(aryl) bond is a direct consequence of minimizing the steric repulsion.
Conformational Rigidity: While rotation around single bonds is typically facile, the significant energy barrier imposed by the tert-butyl group restricts the conformational freedom of the molecule, locking it into a more rigid structure compared to its non-ortho-substituted isomers. chemrxiv.org
These steric effects dictate the molecule's shape, influencing its packing in the solid state and its interactions with its environment. The table below illustrates hypothetical torsion angles for this compound compared to an unsubstituted analogue, N-phenylbenzamide, to highlight the expected impact of the tert-butyl group.
| Feature | N-phenylbenzamide (Hypothetical) | This compound (Expected) | Rationale for Difference |
| Torsion Angle 1 (τ₁) | Smaller angle (e.g., 20°-40°) | Larger angle (e.g., 60°-90°) | Steric repulsion between the ortho tert-butyl group and the carbonyl oxygen forces the 2-tert-butylphenyl ring to rotate significantly out of the amide plane. |
| Torsion Angle 2 (τ₂) | Moderate angle (e.g., 20°-40°) | May also be affected | To minimize overall steric strain, the benzoyl ring may also twist relative to the amide plane, though the primary effect is on the substituted ring. |
| Overall Conformation | Relatively twisted | Highly twisted and non-planar | The bulky tert-butyl group prevents a planar or near-planar arrangement, leading to a more globular and rigid three-dimensional shape. |
Torsion Angle 1 (τ₁) represents the rotation around the N-C(aryl) bond of the substituted ring. Torsion Angle 2 (τ₂) represents the rotation around the C(carbonyl)-C(aryl) bond of the unsubstituted ring. The values are illustrative.
Analysis of Structural Isomers and Polymorphism
The study of isomerism and polymorphism is essential for a complete characterization of a chemical compound. For this compound, both structural isomerism and polymorphism are relevant concepts.
Structural Isomers: Structural isomers are molecules that have the same molecular formula but different structural formulas. The primary structural isomers of this compound involve different substitution patterns of the tert-butyl group on the phenyl ring. These include:
N-(3-tert-butylphenyl)benzamide
N-(4-tert-butylphenyl)benzamide
In these isomers, the tert-butyl group is in the meta or para position, respectively. The absence of direct ortho-steric hindrance means these isomers would likely adopt different, more planar conformations compared to the ortho isomer and would exhibit different physical properties.
Polymorphism: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. bgu.ac.il This phenomenon is particularly common in flexible molecules like benzanilides, where different molecular conformations can be "frozen" into different crystal lattices, a phenomenon known as conformational polymorphism. nih.govresearchgate.net Each polymorph is a distinct solid phase with the same chemical composition but different physical properties, such as melting point, solubility, and stability.
The conformational flexibility in this compound, despite the rigidity imposed by the tert-butyl group, arises from the potential for different degrees of rotation around the amide bonds. Different crystallization conditions (e.g., solvent, temperature, pressure) can favor the formation of different polymorphs. nih.gov For instance, one polymorph might pack in a monoclinic crystal system, while another might adopt an orthorhombic system, with each having unique unit cell dimensions and intermolecular interactions. The existence of multiple polymorphs can be identified and characterized using techniques such as single-crystal and powder X-ray diffraction (XRD).
The following table provides a hypothetical example of crystallographic data for two different polymorphs of a benzanilide (B160483) compound, illustrating the types of differences that can be observed.
| Parameter | Polymorph I (Hypothetical) | Polymorph II (Hypothetical) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 10.5 | 11.0 |
| b (Å) | 14.0 | 13.5 |
| c (Å) | 9.9 | 10.2 |
| β (°) ** | 95.5 | 90 |
| Volume (ų) | 1445 | 1515 |
| Calculated Density (g/cm³) ** | 1.16 | 1.11 |
| Molecular Conformation | Twisted, τ₁ = 65°, τ₂ = 30° | More Twisted, τ₁ = 75°, τ₂ = 35° |
This data is illustrative and does not represent experimentally determined values for this compound but serves to demonstrate the nature of polymorphism in this class of compounds. rsc.org
V. Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a detailed view of molecular properties based on the principles of quantum mechanics. For a molecule like N-(2-tert-butylphenyl)benzamide, these methods can predict its three-dimensional shape, the distribution of electrons, and the relative stability of its different spatial arrangements.
Density Functional Theory (DFT) has become a standard method for studying the geometry and electronic properties of amide-containing molecules. DFT calculations can accurately predict key structural parameters. For instance, in studies of related benzamides, DFT has been used to calculate the torsion angles between the phenyl rings and the central amide plane. nih.gov
In analogous structures like N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide, DFT calculations (using functionals like B3LYP) have shown that the aryl rings are tilted significantly with respect to each other. nih.gov While the calculated angles for the isolated molecules (around 30°) can differ from those observed in the solid state (around 60°), this highlights the influence of crystal packing forces on molecular conformation. nih.gov The energy difference between the gas-phase (DFT calculated) and solid-state (experimentally determined) conformations is typically small, on the order of 2.5-3.2 kJ mol⁻¹. nih.gov
DFT is also employed to analyze the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. Studies on similar benzamide (B126) derivatives have utilized DFT to compute these values, helping to understand their reaction pathways. researchgate.net
| Parameter | N-[4-(trifluoromethyl)phenyl]benzamide (Experimental, X-ray) | N-[4-(trifluoromethyl)phenyl]benzamide (Calculated, DFT) | N-(4-methoxyphenyl)benzamide (Experimental, X-ray) | N-(4-methoxyphenyl)benzamide (Calculated, DFT) |
| Angle between Aryl Rings | 59.7 (1)° | 59.6° | 67.4 (1)° | 66.8° |
| Angle between Phenyl Ring and Amide Plane | ~29° | ~27° | ~29° | ~27° |
| Angle between Substituted Phenyl Ring and Amide Plane | 31.4 (2)° | 8.5° | 38.4 (4)° | 7.9° |
| Energy relative to calculated minimum | 3.2 kJ mol⁻¹ higher | 0 kJ mol⁻¹ | 2.5 kJ mol⁻¹ higher | 0 kJ mol⁻¹ |
This table presents a comparison of geometric parameters for related benzamide compounds as determined by single-crystal X-ray diffraction and calculated using Density Functional Theory (DFT), illustrating the utility of DFT in predicting molecular geometry. Data sourced from a study by Bacon et al. nih.gov
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For a molecule with rotatable bonds and bulky substituents like this compound, this analysis is crucial. Ab initio methods, which are based on first principles without empirical parameters, are often used for high-accuracy conformational energy calculations.
Due to the steric hindrance imposed by the ortho-tert-butyl group, significant rotation is expected around the N-C(aryl) bond and the C(O)-N bond. Ab initio calculations can map the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformers and the energy barriers between them. This information is vital for understanding the molecule's flexibility and its preferred shape in different environments.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for mapping out the intricate steps of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be constructed, revealing the energetic feasibility and kinetics of the transformation.
Understanding a reaction mechanism requires the precise identification of its transition state (TS)—the highest energy point along the reaction coordinate. Computational methods are used to optimize the geometry of these fleeting structures and calculate their energies. molpro.net The energy difference between the reactants and the transition state defines the activation energy, a key determinant of the reaction rate.
For example, a DFT study on the formation of N-(carbomylcarbamothioyl) benzamide using the B3LYP/6-31g(d) level of theory successfully identified two transition states along the reaction pathway. researchgate.net The first transition state (Ts1) was found to be the rate-determining step, involving a highly unstable species that must adopt a specific orientation for the reaction to proceed. researchgate.net The second transition state (Ts2) had a lower energy, leading to the final product. researchgate.net Such studies provide a step-by-step energetic profile of the reaction. Furthermore, recent advances include the use of machine learning models to accelerate the calculation of transition state energies, significantly speeding up the process. arxiv.orgarxiv.org
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactants | 0.00 |
| Ts1 | First Transition State (Rate-determining) | +23.36 |
| I1 | Intermediate 1 | +17.15 |
| Ts2 | Second Transition State | +18.06 |
| P1 | Product 1 | -16.03 |
This table shows the computed relative energies for species along the reaction pathway for the formation of N-(carbomylcarbamothioyl) benzamide, as calculated at the B3LYP/6-31g(d) level of theory. The high energy of Ts1 identifies it as the rate-determining step. Data adapted from Odame et al. researchgate.net
Computational modeling is particularly powerful for predicting and explaining stereoselectivity in reactions that produce chiral molecules. In asymmetric catalysis, minor energy differences in the transition states leading to different stereoisomers determine the enantiomeric excess (ee) of the product.
For N-C axially chiral compounds, which are structurally related to this compound, computational studies are key to understanding the origins of stereocontrol. A study on the palladium-catalyzed N-allylation of N-(2-tert-butylphenyl)sulfonamides demonstrated the synthesis of axially chiral products with high enantioselectivity (up to 95% ee). elsevierpure.com Computational modeling of such systems can analyze the transition state structures involving the chiral catalyst and the substrate. By comparing the energies of the diastereomeric transition states, chemists can predict which stereoisomer will be formed preferentially and rationalize the high levels of enantioselectivity observed experimentally.
Intermolecular Interactions and Crystal Packing Predictions
The arrangement of molecules in a solid-state crystal is governed by a complex network of intermolecular interactions. Computational methods can predict these packing arrangements and quantify the strength of the forces involved, such as hydrogen bonds, van der Waals forces, and π-stacking interactions.
| Interaction Type | Description | Stabilization Energy (Example) |
| C—H⋯O=C | Weak hydrogen bond between a C-H group and a carbonyl oxygen | up to -36.2 kJ mol⁻¹ |
| C—H⋯π | Interaction between a C-H group and the electron cloud of an aromatic ring | -5.6 to -9.2 kJ mol⁻¹ |
| C(sp2)-H⋯F-C(sp3) | Weak hydrogen bond involving a fluorine atom | -5.6 to -9.2 kJ mol⁻¹ |
| π⋯π | Stacking interaction between aromatic rings | Variable |
This table summarizes the types of weak intermolecular interactions and their typical stabilization energies as calculated for substituted N-phenylbenzamide crystals. These forces are critical for determining the final crystal packing. Data sourced from the study by Dey et al. researchgate.net
Hydrogen Bonding Networks
Specific research detailing the hydrogen bonding networks in solid-state or computationally modeled this compound is not available in the reviewed literature.
C-H···O and C-H···N Interactions
A detailed analysis of C-H···O and C-H···N interactions for this compound, including specific bond distances and angles derived from computational studies, has not been reported in the available scientific literature.
π-Stacking Interactions
Quantitative and qualitative descriptions of π-stacking interactions involving the aromatic rings of this compound are absent from the reviewed scientific publications. There are no available data on parameters such as inter-centroid distances or slip angles for this specific compound.
Vi. N 2 Tert Butylphenyl Benzamide in Catalysis and Organic Transformations
Applications as a Ligand Precursor
The design of effective chiral ligands is paramount for achieving high levels of stereocontrol in asymmetric catalysis. The N-(2-tert-butylphenyl)benzamide framework provides a robust scaffold for the development of such ligands, where the steric and electronic properties of the molecule can be finely tuned.
The fundamental principle behind the use of the N-(2-tert-butylphenyl) motif in chiral ligand design is the strategic use of steric hindrance to create a well-defined and asymmetric coordination environment around a metal center. The bulky tert-butyl group restricts the rotation around the C-N amide bond and the aryl-aryl bond, leading to a conformationally rigid structure. This rigidity is a desirable trait in a chiral ligand as it reduces the number of possible conformations of the catalyst-substrate complex, often leading to higher enantioselectivity.
Key design principles include:
Steric Desymmetrization : The large tert-butyl group can be used to sterically differentiate two otherwise equivalent coordination sites on a metal, a concept that has been successfully applied in the development of nonsymmetrical P,N-ligands. nih.gov This desymmetrization is crucial for inducing asymmetry in the catalytic cycle.
Conformational Locking : The steric repulsion between the ortho-tert-butyl group and the benzoyl moiety can lock the molecule into a specific atropisomeric conformation. This inherent chirality can then be transferred to a catalytic process.
Modular Construction : The this compound structure allows for modular synthesis of ligands. Modifications can be easily made to either the benzoyl or the tert-butylphenyl ring, allowing for the systematic tuning of the ligand's steric and electronic properties to suit a specific catalytic reaction. nih.gov
Ligands derived from this compound can coordinate to a variety of transition metals, forming complexes with distinct geometries and reactivities. The coordination typically occurs through the amide oxygen and, if the amide nitrogen is deprotonated, through the nitrogen as well. The steric bulk of the ortho-tert-butyl group plays a significant role in determining the coordination geometry of the resulting metal complexes.
While specific studies on the metal complexation of this compound itself are not extensively documented in the reviewed literature, the coordination chemistry of related benzamide (B126) and bulky N-aryl ligands provides valuable insights. mdpi.comnih.gov For instance, manganese(II), nickel(II), and zinc(II) complexes with various benzamide-derived ligands have been shown to adopt octahedral, tetrahedral, and distorted tetrahedral coordination geometries depending on the ligand structure. nih.gov It is anticipated that ligands incorporating the N-(2-tert-butylphenyl) motif would lead to complexes with a more open coordination sphere, which can be beneficial for substrate access and catalytic turnover. The steric hindrance can also prevent the formation of undesired dimeric or polymeric species, favoring the formation of catalytically active monomeric complexes.
Substrate in Stereoselective Synthesis
The inherent structural features of this compound make it an excellent substrate for controlling the stereochemical outcome of various organic reactions.
A significant application of this compound and its derivatives is in the synthesis of axially chiral compounds, particularly atropisomeric biaryls. The high rotational barrier imposed by the ortho-tert-butyl group allows for the isolation of stable atropisomers.
Recent research has demonstrated the successful atroposelective synthesis of various biaryl compounds. google.com For example, the copper-catalyzed de novo synthesis of heteroaromatic N-oxide rings has been developed to produce a range of novel N-oxide scaffolds with high yields and excellent enantioselectivity. nih.gov In these reactions, the N-(2-tert-butylphenyl)amide group can act as a directing group, controlling the regioselectivity of the C-H functionalization and as a chiral auxiliary to induce atropisomerism.
| Reaction Type | Substrate | Catalyst/Reagent | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| Copper-Catalyzed N-Oxide Ring Formation | Oxime with various aromatic skeletons | Cu(CH3CN)4PF6 / Chiral Ligand | Biaryl Heteroaromatic N-Oxides | High | Excellent | nih.gov |
| Peptide-Catalyzed Bromination | Tertiary Benzamides | Tetrapeptide with a tertiary amine | Atropisomeric Benzamides | Good | Up to 98% |
Desymmetrization of prochiral molecules is a powerful strategy for the synthesis of chiral compounds. The sterically demanding N-(2-tert-butylphenyl)amide group can be employed as a bulky substituent to control the facial selectivity in reactions involving prochiral centers.
Intermediate in Complex Molecule Synthesis
The this compound scaffold is a recurring structural motif in a variety of complex molecules, particularly those with pharmaceutical applications. Its incorporation can influence the molecule's conformation, binding affinity to biological targets, and metabolic stability.
Several studies have reported the synthesis of biologically active compounds where a substituted N-(tert-butyl)benzamide is a core component. These include compounds with anti-inflammatory, anti-cancer, and neuroprotective properties. google.comnih.gov The synthesis of these molecules often involves the coupling of a substituted benzoic acid with 2-tert-butylaniline (B1265841) or a derivative thereof.
| Compound Class | Specific Example | Biological Activity | Reference |
|---|---|---|---|
| Thieno[3,4-c]pyrazole derivatives | 4-(tert-butyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | Potential anti-inflammatory (5-LOX inhibitor) | |
| Substituted phenylcarbamates | tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives | Anti-inflammatory | nih.gov |
| Benzamide derivatives | N-tert-butyl 4-nitrobenzamide | Active against Parkinson's disease (prevents MPTP-induced dopamine (B1211576) reduction) | google.com |
Building Block for Heterocyclic Systems
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are cornerstones of pharmaceutical and materials science. The synthesis of these complex architectures often relies on versatile building blocks that can undergo specific cyclization reactions.
In principle, the structural features of this compound, which includes a bulky tert-butyl group ortho to the amide linkage, could offer unique steric and electronic properties to influence the regioselectivity and stereoselectivity of cyclization reactions. The amide nitrogen and the adjacent phenyl ring could potentially participate in intramolecular reactions to form fused heterocyclic systems. However, a thorough search of chemical databases and research articles reveals a conspicuous absence of studies detailing the use of this compound as a precursor for the synthesis of any specific heterocyclic systems.
Without experimental data, any proposed reaction pathways or resulting heterocyclic structures would be purely speculative. The scientific community has yet to publish research that leverages this specific compound as a starting material for creating more complex cyclic molecules.
Role in Supramolecular Assembly Design
Supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular structures held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and pi-pi stacking. The design of molecules that can self-assemble into predictable and functional supramolecular architectures is a significant area of research.
The this compound molecule possesses a hydrogen bond donor (the N-H group of the amide) and a hydrogen bond acceptor (the carbonyl oxygen), which are fundamental features for forming supramolecular chains or networks. The aromatic rings could also engage in pi-pi stacking interactions. The sterically demanding tert-butyl group would be expected to play a crucial role in dictating the packing arrangement of the molecules, potentially leading to the formation of specific and predictable supramolecular structures.
Nevertheless, there is no available crystallographic data or studies on the self-assembly behavior of this compound in the solid state or in solution. The potential for this molecule to form interesting and useful supramolecular structures remains a theoretical consideration, unsupported by published experimental evidence.
Vii. Synthesis and Properties of N 2 Tert Butylphenyl Benzamide Derivatives and Analogues
Systematic Modification of Benzoyl and Aniline (B41778) Moieties
The synthetic accessibility and yield of N-(2-tert-butylphenyl)benzamide derivatives are profoundly influenced by the nature and position of substituents on both the benzoyl and aniline rings. The primary route to these amides involves the coupling of a substituted 2-tert-butylaniline (B1265841) with a substituted benzoyl chloride or benzoic acid.
The reactivity of the starting materials is a key determinant of reaction efficiency. Generally, the synthesis of substituted benzamides can be achieved through the oxidation of substituted benzyl (B1604629) alcohols using reagents like tert-butyl hydroperoxide (TBHP) with a cesium carbonate catalyst, often resulting in good yields. researchgate.net Studies on the synthesis of various substituted benzamides have shown that electron-withdrawing groups on the aromatic ring can lead to moderate to good yields, with nitro groups, in particular, showing high yields. researchgate.net
For the synthesis of related N-substituted benzamide (B126) derivatives, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) are commonly employed to facilitate the condensation of a carboxylic acid with an amine, often in excellent yields.
In the context of N-aryl amides, the steric hindrance posed by the ortho-tert-butyl group on the aniline moiety can significantly impact the ease of the amide bond formation. This steric bulk can hinder the approach of the acylating agent. Consequently, the choice of coupling method and reaction conditions is crucial. For instance, the use of more reactive acylating agents like benzoyl chlorides might be preferred over less reactive benzoic acids in combination with coupling agents.
The electronic nature of the substituents also plays a vital role. Electron-donating groups on the aniline ring can increase its nucleophilicity, potentially improving reaction rates, while electron-withdrawing groups may decrease reactivity. Conversely, on the benzoyl chloride, electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, facilitating the reaction.
A study on the enantioselective synthesis of atropisomeric benzamides through peptide-catalyzed bromination provides insights into the yields of various substituted benzamides. While this study focuses on a specific type of reaction, the reported yields for different substitution patterns offer valuable data, as summarized in the table below.
| Entry | Benzamide Substituent | Product | Yield (%) | Enantiomeric Ratio |
| 1 | H | 12 | 82 | 92:8 |
| 2 | 3-Cyclopropyl | 14 | 79 | 96:4 |
| 3 | 3-Phenyl | 16 | 86 | 93:7 |
| 4 | 4-Methoxy | 18 | 85 | 92:8 |
| 5 | 4-Methyl | 19-(Me) | 88 | 91:9 |
| 6 | 4-Fluoro | 19-(F) | 85 | 91:9 |
| 7 | 4-Chloro | 19-(Cl) | 86 | 90:10 |
| 8 | 4-Bromo | 19-(Br) | 89 | 90:10 |
| 9 | 4-Iodo | 19-(I) | 89 | 89:11 |
Table 1: Yields and enantiomeric ratios for the synthesis of various substituted benzamides. Data from a study on peptide-catalyzed bromination. nih.gov
Bioisosteric replacement is a strategy used to modify a lead compound by replacing an atom or a group of atoms with another that has similar physical or chemical properties. In the context of this compound, the amide bond itself is a key target for such modifications. This exploration is valuable for understanding the structural requirements for certain physical and chemical properties, independent of any biological activity.
Common bioisosteres for the amide group include, but are not limited to:
Thioamides: Replacing the carbonyl oxygen with a sulfur atom.
Amidines: Replacing the carbonyl group with a C=N-R group.
Esters and Reverse Esters: Replacing the N-H group with an oxygen atom or the C=O group with an O-C bond, respectively.
Ketones: Replacing the N-H group with a methylene (B1212753) group.
Sulfonamides: Replacing the carbonyl group with a sulfonyl group (SO2).
Heterocycles: Five- or six-membered aromatic rings can be used as linkers to mimic the spatial arrangement of the amide bond.
The synthesis of these analogues requires different chemical approaches. For example, thioamides are often prepared from the corresponding amides by treatment with Lawesson's reagent. Sulfonamides are typically synthesized by reacting a sulfonyl chloride with an amine. The choice of bioisosteric replacement will significantly alter the electronic properties, hydrogen bonding capabilities, and conformational preferences of the molecule.
Stereochemical Aspects of Derivatives
The presence of a bulky ortho-substituent, such as a tert-butyl group, on the aniline ring of N-phenylbenzamides introduces the phenomenon of atropisomerism. pharmaguideline.com This is a type of axial chirality arising from restricted rotation around the N-aryl single bond.
Atropisomers are stereoisomers that can be isolated due to a high energy barrier to rotation around a single bond. In the case of this compound derivatives, the steric clash between the tert-butyl group and the substituents on the benzoyl ring and the amide carbonyl group can create a significant barrier to rotation, allowing for the potential isolation of individual atropisomers.
The generation of a mixture of atropisomers typically occurs during the synthesis of the amide. If the rotational barrier is high enough, these isomers can be separated using chiral chromatography techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common method for this purpose. mdpi.comnih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving such isomers. mdpi.comnih.gov The choice of mobile phase and column temperature can be optimized to achieve baseline separation. nih.gov
The size and position of substituents are critical. Larger substituents, particularly at the ortho positions of the benzoyl ring, will increase the steric hindrance to rotation and thus raise the rotational barrier. This makes the atropisomers more stable and easier to isolate. Conversely, smaller substituents or substitution at the meta or para positions will have a less pronounced effect on the rotational barrier.
Electronic effects of the substituents can also influence the rotational barrier, albeit to a lesser extent than steric effects. These effects can alter the bond lengths and angles of the amide linkage and the aryl rings, which in turn can affect the energy of the transition state for rotation.
Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the conformational dynamics and measure the rotational barriers in these systems. nih.gov By monitoring the coalescence of signals from the two atropisomers at different temperatures, the Gibbs free energy of activation for rotation (ΔG‡) can be determined. Studies on related N-benzhydrylformamides have shown that ortho-substituents significantly hinder the rotation of the aryl fragment. nih.gov
Advanced Characterization of Derivative Library
A comprehensive understanding of a library of this compound derivatives requires detailed characterization using a suite of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H and 13C NMR: These are fundamental techniques for confirming the basic structure of the synthesized derivatives. The chemical shifts and coupling constants provide information about the electronic environment of the nuclei and the connectivity of the atoms. psu.edunih.gov
2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for unambiguous assignment of all proton and carbon signals, especially for complex substitution patterns. sfu.caresearchgate.netdiva-portal.org HMBC (Heteronuclear Multiple Bond Correlation) is particularly useful for identifying long-range correlations and establishing the connectivity across the amide bond. sfu.caresearchgate.net
Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which allows for the determination of its elemental composition and confirmation of its identity.
Tandem Mass Spectrometry (MS/MS): This technique is used to study the fragmentation patterns of the molecules. researchgate.netmiamioh.edu The fragmentation of benzamides typically involves cleavage of the amide bond, leading to the formation of a benzoyl cation and a phenyl cation. researchgate.net Analysis of these fragmentation patterns can provide structural information about the substituents on both aromatic rings.
X-ray Crystallography:
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. researchgate.netnih.gov This technique can be used to determine the precise bond lengths, bond angles, and torsional angles of the derivatives. For atropisomeric compounds, X-ray crystallography can confirm the absolute configuration of a separated enantiomer and provide detailed insights into the steric interactions that give rise to the rotational barrier.
Below is a table summarizing the key characterization data for a hypothetical this compound derivative.
| Characterization Technique | Data |
| 1H NMR (CDCl3, 400 MHz) | δ 7.8-7.2 (m, 9H, Ar-H), 6.5 (br s, 1H, NH), 1.4 (s, 9H, t-Bu) |
| 13C NMR (CDCl3, 100 MHz) | δ 165.8 (C=O), 147.2, 137.5, 134.1, 131.5, 129.0, 128.5, 127.3, 126.8, 125.4 (Ar-C), 34.8 (C(CH3)3), 31.5 (C(CH3)3) |
| HRMS (ESI+) | m/z calculated for C17H19NO [M+H]+: 254.1545, found: 254.1542 |
| Mass Spectrometry (EI) | m/z (%): 253 (M+, 20), 196 (15), 105 (100), 77 (40) |
| IR (KBr, cm-1) | 3280 (N-H), 1645 (C=O), 1530 (N-H bend) |
Table 2: Representative characterization data for this compound.
Viii. Conclusion and Future Research Directions
Summary of Key Academic Contributions and Challenges
The primary academic contribution relevant to N-(2-tert-butylphenyl)benzamide has been the development of synthetic methodologies capable of forming the sterically hindered amide bond. Traditional amide coupling methods often fail or provide low yields when one of the coupling partners is a sterically demanding aniline (B41778), such as 2-tert-butylaniline (B1265841). The bulky tert-butyl group impedes the approach of reagents to the nitrogen atom, making bond formation difficult.
The main challenges in the synthesis and study of this compound can be summarized as:
Steric Hindrance: The ortho-tert-butyl group significantly lowers the nucleophilicity of the aniline nitrogen and creates a high-energy barrier for the C-N bond formation.
Reaction Conditions: Overcoming this steric barrier often requires harsh reaction conditions (high temperatures, strong bases), which can limit the functional group tolerance on either the benzoyl or the aniline moiety.
Catalyst Efficacy: Finding a catalytic system that is active enough to promote the coupling of such hindered substrates while remaining selective and efficient is a major hurdle. Palladium-catalyzed Buchwald-Hartwig amination, a powerful tool for C-N bond formation, requires specially designed ligands to be effective for these challenging substrates. acs.orgsyr.edu
Key academic contributions have therefore focused on creating new catalytic systems that can operate under milder conditions and with greater efficiency. Research into ligands that can facilitate the crucial reductive elimination step from the metal center in palladium catalysis is a significant area of advancement. acs.orgacs.org
Emerging Research Avenues in Benzamide (B126) Chemistry Relevant to this compound
The broader field of benzamide chemistry is continually evolving, with several emerging trends holding promise for the synthesis and application of molecules like this compound.
One major avenue is the focus on C-H bond activation and functionalization . Instead of pre-functionalized starting materials (like aryl halides), modern methods aim to form C-N bonds by directly activating a C-H bond on an aromatic ring. For example, rhodium-catalyzed C-H amination or amidation processes offer novel synthetic pathways that are more atom-economical. nih.govibs.re.kr Such strategies could potentially simplify the synthesis of complex benzamides.
Another significant trend is the development of novel activation modes and catalytic platforms . Dual catalytic systems, which might combine photoredox catalysis with transition metal catalysis, are opening up new reaction pathways for C-H functionalization on the aliphatic parts of amide-containing molecules. acs.orgnsf.govchemrxiv.org While this has been demonstrated for alkyl chains on amides, the principles could inspire new methods for constructing the core benzamide structure itself under mild conditions.
Furthermore, Umpolung amide synthesis (UmAS) represents a paradigm shift from the traditional reaction between a nucleophilic amine and an electrophilic acyl donor. acs.org This method, which reverses the polarity of the reactants, has shown promise for creating challenging amides with high stereochemical purity and could potentially be adapted for N-aryl amide synthesis, overcoming some of the limitations of conventional methods. acs.org
Potential for Novel Methodologies and Material Science Applications
Development of New Catalytic Systems
The synthesis of this compound and its analogues is a benchmark for the efficacy of new catalytic systems. Future research will likely focus on several key areas:
Palladium Catalysis with Advanced Ligands: The development of new biaryl phosphine (B1218219) ligands is crucial. Ligands that are both bulky enough to promote reductive elimination and electronically tuned to facilitate amide binding are a major focus. acs.orgacs.org Computational studies play an increasingly important role in designing these ligands for optimal performance with challenging substrates. acs.org
Nickel and Copper Catalysis: Nickel-catalyzed aminocarbonylation of aryl halides using nitroarenes as the nitrogen source presents an economical alternative to traditional methods. nih.gov Similarly, advances in copper-catalyzed Goldberg-type reactions could provide milder and more cost-effective routes.
Rhodium-Catalyzed Reactions: Rhodium catalysts have shown unique reactivity in C-H amination and in mediating the transarylation of benzamides via C-C bond activation, offering completely new strategies for modifying benzamide structures. acs.org
Organometallic Reagents: The use of alternative arylating agents, such as aryltrimethylgermanes in palladium-catalyzed reactions, is expanding the toolbox for N-arylation and may offer different reactivity profiles for hindered systems. thieme-connect.com
The table below summarizes some of the modern catalytic approaches relevant to the synthesis of N-aryl benzamides.
| Catalytic System | Metal | Key Feature | Relevant Research |
| Buchwald-Hartwig Amination | Palladium | Employs specialized phosphine ligands to couple aryl halides/sulfonates with amides. acs.orgsyr.edu | Hicks et al. |
| C-H Amidation/Decarboxylation | Rhodium | Uses a removable directing group to achieve ortho-amidation of benzoic acids. nih.gov | Shi et al. |
| Reductive Aminocarbonylation | Nickel | A three-component reaction using aryl halides, a carbon monoxide source, and nitroarenes. nih.gov | Wu et al. |
| Dual Catalysis | Nickel/Photocatalyst | Enables C-H functionalization at the alpha-position of aliphatic amides. acs.orgnsf.gov | Martin, Montgomery et al. |
This table is interactive. Click on the headers to sort.
Applications in Advanced Organic Materials (excluding biological/medical)
While specific applications for this compound in materials science are not yet established, its structure suggests significant potential. The benzamide functional group is known for its rigidity, ability to form strong hydrogen bonds, and thermal stability, making it a valuable component in high-performance polymers and functional organic materials.
The defining feature of this molecule is the ortho-tert-butyl group. This bulky substituent forces the two aromatic rings into a fixed, non-planar conformation. This rigid, twisted geometry could be highly beneficial in several material contexts:
Polymer Science: Incorporating this moiety into a polymer backbone, such as in polyamides or polyimides, could create materials with high glass transition temperatures and amorphous morphologies. The steric hindrance would prevent chain packing, potentially leading to increased solubility in organic solvents and enhanced optical transparency, properties desirable for advanced coatings or membrane materials.
Organic Electronics: In the design of organic semiconductors or host materials for organic light-emitting diodes (OLEDs), preventing π-π stacking is often crucial for achieving high photoluminescence quantum yields in the solid state. The twisted structure of this compound could serve as a building block for "Aggregation-Induced Emission" (AIE) luminogens or as a component in thermally activated delayed fluorescence (TADF) emitters by controlling intermolecular interactions.
Ligand Development: The benzamide unit can act as a ligand for metal catalysts. The specific steric profile of this compound could be used to create unique coordination environments around a metal center, potentially leading to catalysts with novel selectivity in asymmetric synthesis or polymerization.
Future research in this area would involve synthesizing derivatives of this compound and incorporating them into larger molecular or polymeric structures to systematically investigate how its unique geometry influences the resulting material properties.
Q & A
What are the standard methodologies for synthesizing and characterizing N-(2-tert-butylphenyl)benzamide in academic research?
Basic
Synthesis typically involves coupling 2-tert-butylaniline with benzoyl chloride under Schotten-Baumann conditions, using a base like NaOH or pyridine to facilitate the reaction. Purification is achieved via recrystallization or column chromatography. Characterization employs NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment, and mass spectrometry (ESI-MS) for molecular weight verification. X-ray crystallography may be used for definitive structural elucidation .
How is X-ray crystallography applied to resolve the crystal structure of benzamide derivatives, and what software is recommended for data analysis?
Basic
Single-crystal X-ray diffraction is the gold standard for structural determination. Data collection involves a diffractometer (e.g., Bruker D8 Venture), followed by structure solution using SHELXS/SHELXD and refinement via SHELXL . Visualization tools like ORTEP-3 and WinGX are used for modeling and thermal ellipsoid plots . For example, studies on N–((2–Acetylphenyl)carbamothioyl)benzamide confirmed intermolecular hydrogen bonding using these methods .
What integrated computational and experimental strategies are used to design novel benzamide analogs for anticancer research?
Advanced
Rational drug design combines molecular docking (AutoDock, Schrödinger) to predict binding affinities with density functional theory (DFT) for electronic property analysis. For instance, N-[5-(1,3,4,5-tetrahydroxycyclohexyl)-1,3,4-thiadiazole-2-yl]benzamide derivatives were optimized using in silico ADMET profiling before synthesis. Experimental validation includes in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and in vivo xenograft models to assess tumor suppression .
How do structural modifications of the benzamide core influence anticancer activity, and what SAR trends have been observed?
Advanced
Substituents on the benzamide core and aryl rings modulate activity. For example:
- Electron-withdrawing groups (e.g., nitro, cyano) enhance DNA intercalation.
- Hydrophobic moieties (e.g., tert-butyl) improve membrane permeability.
- Heterocyclic appendages (e.g., thiadiazole) increase target specificity.
A study on N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide showed >70% inhibition of breast cancer cells (MCF-7) at 10 μM, linked to methoxy groups enhancing π-π stacking with kinase active sites .
What biochemical assays are used to evaluate HDAC inhibition by benzamide derivatives, and how is selectivity across isoforms assessed?
Advanced
HDAC inhibition is measured via fluorometric assays using acetylated lysine substrates (e.g., Boc-Lys(Ac)-AMC). Isoform selectivity is determined using recombinant HDAC enzymes (Class I vs. II/IV). For example, MS-275 (a benzamide derivative) showed 30–100× higher potency in frontal cortex HDAC inhibition compared to valproate, with striatal inactivity, highlighting brain-region selectivity. Chromatin immunoprecipitation (ChIP) further validated target engagement (e.g., RELN promoter acetylation) .
How can researchers resolve contradictions between computational predictions and experimental results in benzamide studies?
Advanced
Discrepancies often arise from solvation effects or protein flexibility unaccounted for in docking. Strategies include:
- Molecular dynamics (MD) simulations (AMBER, GROMACS) to assess binding stability.
- Free energy perturbation (FEP) to refine binding affinity predictions.
- Meta-analysis of multiple docking algorithms (e.g., Glide vs. AutoDock). A study on thiadiazole-benzamide hybrids used MD to reconcile differences between predicted and observed IC50 values .
What role does stereochemistry play in the biological activity of benzamide derivatives, and how is it controlled during synthesis?
Advanced
Stereocenters (e.g., in N-(1-hydroxy-1-phenylpropan-2-yl)benzamide) influence target binding through 3D pharmacophore matching. Enantiomeric purity is ensured via chiral chromatography or asymmetric catalysis (e.g., Sharpless epoxidation). For example, (R)-enantiomers showed 5× higher cyclooxygenase-2 (COX-2) inhibition than (S)-counterparts in anti-inflammatory assays .
How can researchers assess the selectivity of benzamide derivatives for parasitic vs. mammalian targets in antiparasitic drug development?
Advanced
Selectivity is evaluated using:
- Dual-target assays : Compare IC50 values against Trypanosoma brucei (e.g., resazurin-based viability assays) and human cell lines (HEK293).
- Proteomic profiling (e.g., affinity chromatography with tagged compounds) to identify off-target interactions.
- Cryo-EM for structural insights into parasite-specific binding pockets. A study on N-(2-aminoethyl)-N-benzyloxyphenyl benzamides reported >100× selectivity for T. brucei over mammalian cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
